

Benchmarking Novel 3H-Indole Analogs: A Comparative Analysis of Anticancer Efficacy

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Compound of Interest

Compound Name: 3H-Indole

Cat. No.: B1226081

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Recently, a new class of 3-substituted indole derivatives, specifically indol-3-ylglyoxamides, has emerged, demonstrating potent anticancer activity. This guide provides an objective comparison of a promising new agent, 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (hereafter referred to as Compound 55), against the established chemotherapeutic drug Doxorubicin. The comparison is supported by experimental data on cytotoxicity, mechanism of action, and effects on the cell cycle.

Quantitative Performance Comparison

The in vitro cytotoxic activity of Compound 55 was evaluated against a panel of human cancer cell lines and compared to representative IC₅₀ values for the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of cell growth.

Compound	HeLa (Cervical Cancer) IC ₅₀ (nM)	L1210 (Murine Leukemia) IC ₅₀ (nM)	SKOV3 (Ovarian Carcinoma) IC ₅₀ (nM)
Compound 55	39[1]	51[1]	11[1]
Doxorubicin	~8.14 µg/mL (~14,950 nM)[2]	-	-

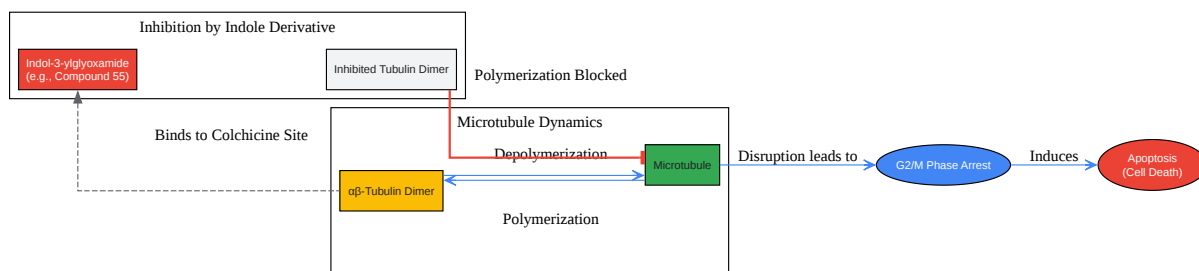
Note: IC50 values for Doxorubicin are sourced from separate studies for contextual comparison and were not run in parallel with Compound 55.

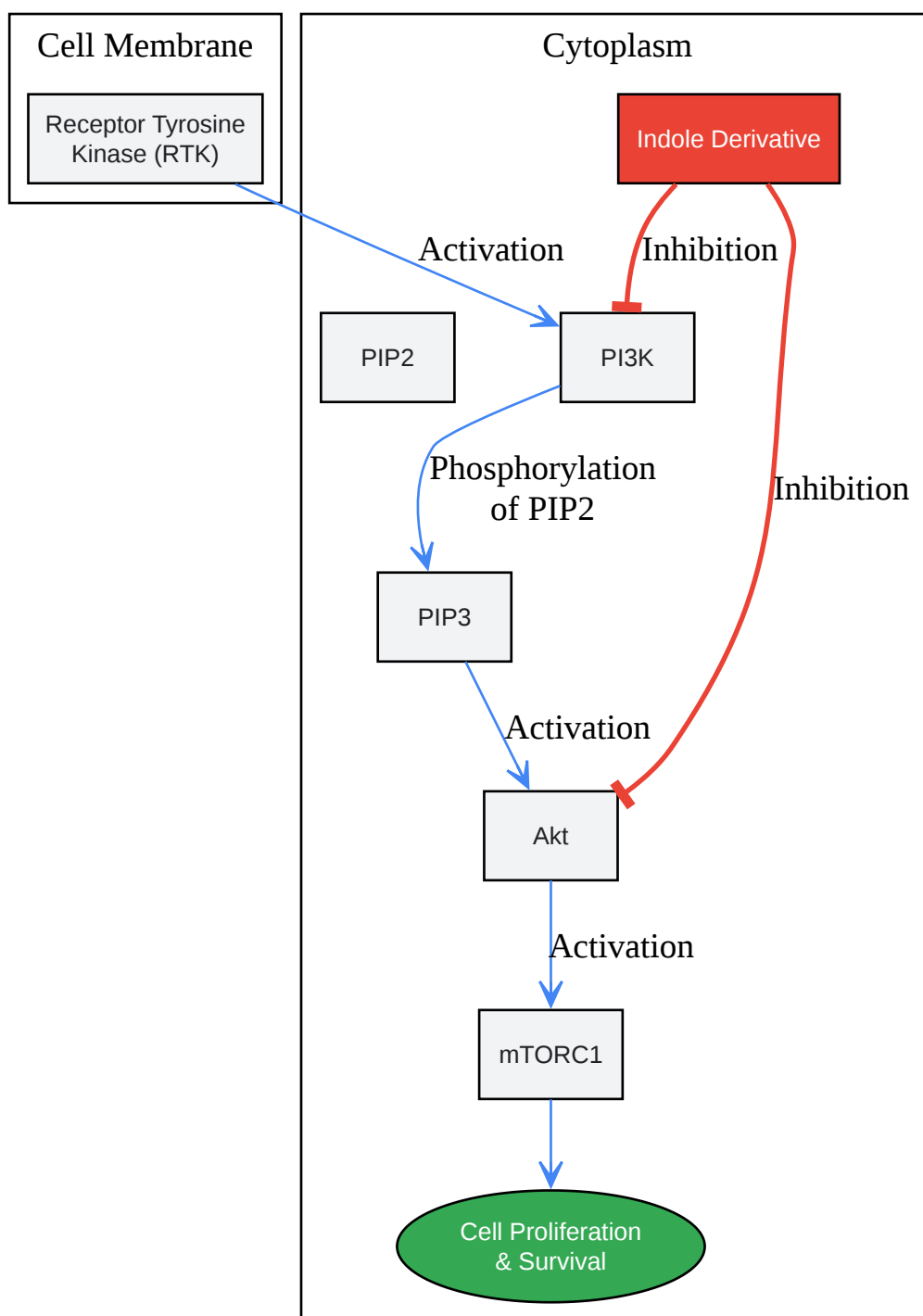
Mechanism of Action: Tubulin Polymerization Inhibition

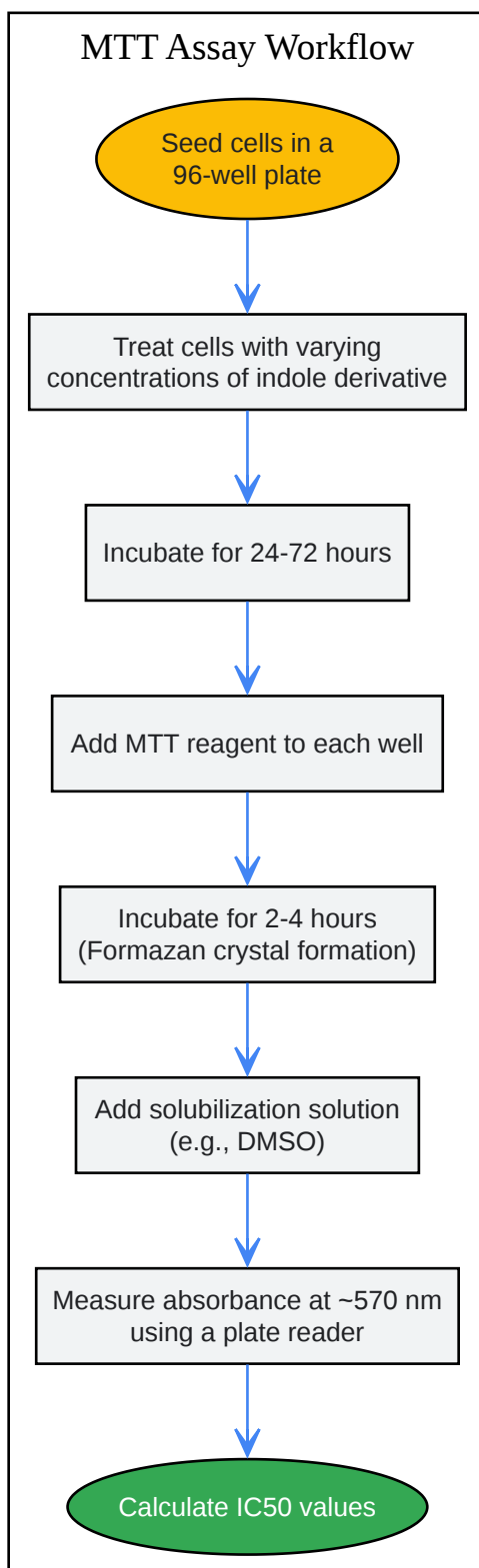
Indole derivatives, including the indol-3-ylglyoxamide class to which Compound 55 belongs, have been identified as potent inhibitors of tubulin polymerization.^{[3][4][5][6]} These agents bind to the colchicine binding site on β -tubulin, disrupting the formation of microtubules.

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.^[4]

^[6]







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